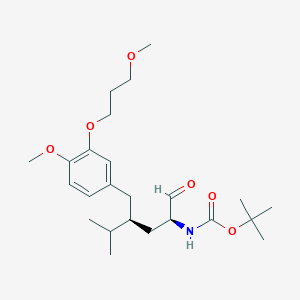

tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRZNSEFRKMIT-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469074 | |

| Record name | tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172900-83-3 | |

| Record name | tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate, identified by its CAS number 172900-83-3, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 437.57 g/mol. It is characterized by a carbamate functional group and methoxy-substituted benzyl moieties.

Research indicates that compounds similar to tert-butyl carbamates exhibit a range of biological activities including anti-inflammatory and neuroprotective effects. The compound may interact with various biological pathways, particularly those involved in neurodegenerative diseases.

- Neuroprotective Effects : Studies have shown that certain carbamate derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, compounds designed to inhibit β-secretase and acetylcholinesterase have demonstrated significant protective effects against Aβ toxicity in vitro .

- Anti-inflammatory Properties : The modulation of inflammatory pathways is another area where tert-butyl carbamates show promise. They may reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 in astrocyte cultures exposed to neurotoxic agents .

In Vitro Studies

A study investigating the effects of a related compound on astrocytes demonstrated that treatment with the compound resulted in increased cell viability in the presence of Aβ1-42. The treated astrocytes showed a significant reduction in cell death compared to untreated controls, suggesting a protective mechanism against neurotoxicity .

In Vivo Research

In vivo models have also been employed to assess the efficacy of similar carbamate compounds. For example, a study involving scopolamine-induced memory impairment in rats showed that treatment with a related tert-butyl carbamate resulted in improved cognitive function and reduced levels of Aβ aggregates compared to control groups .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 172900-83-3 |

| Molecular Formula | C24H39NO6 |

| Molecular Weight | 437.57 g/mol |

| Biological Activity | Neuroprotection, Anti-inflammatory |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate is , with a molecular weight of approximately 437.58 g/mol. The compound features a carbamate functional group, which is significant in medicinal chemistry for enhancing the pharmacokinetic properties of drugs.

Drug Development

Tert-butyl carbamates are often utilized as intermediates in the synthesis of bioactive compounds. This specific compound has been identified as a key intermediate in the synthesis of several renin inhibitors, which are important for the treatment of hypertension and cardiovascular diseases. For instance, it plays a role in the preparation of complex molecules that exhibit renin inhibitory activity, demonstrating its utility in developing antihypertensive therapies .

Antihypertensive Agents

Research indicates that derivatives of this compound are being explored for their potential to inhibit renin, an enzyme involved in the regulation of blood pressure. The structural features provided by the tert-butyl carbamate moiety enhance the bioavailability and efficacy of these compounds . The synthesis pathways often involve multiple steps, including stereospecific reactions that yield high-purity products suitable for pharmaceutical use.

Several studies have highlighted the effectiveness of compounds derived from this compound as potential therapeutic agents:

- Renin Inhibitors : A study demonstrated that derivatives exhibit significant renin inhibition, leading to lowered blood pressure in animal models. The structural modifications allowed for enhanced activity compared to earlier compounds .

- Bioavailability Studies : Research assessing the pharmacokinetics of these compounds showed improved absorption and distribution profiles due to the presence of the tert-butyl group, which aids in solubility and metabolic stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison

Key Observations :

- The target compound shares the 4-methoxy-3-(3-methoxypropoxy)benzyl group with Aliskiren, a renin inhibitor, but differs in its carbamate backbone .

- Compared to diphenylhexane analogs (e.g., 144164-11-4), the target has higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

Table 3: Functional Comparison

Key Observations :

- The target compound’s methoxypropoxybenzyl group may enhance binding to hydrophobic pockets in proteins, similar to Aliskiren’s renin interaction .

Preparation Methods

Synthesis of 4-Methoxy-3-(3-Methoxypropoxy)benzyl Bromide

The benzyl fragment originates from 4-hydroxy-3-methoxybenzaldehyde (vanillin). Propoxylation at the 3-position proceeds via Williamson ether synthesis:

-

Alkylation : Vanillin reacts with 3-methoxypropyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

-

Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to the corresponding alcohol.

-

Bromination : Phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 4-methoxy-3-(3-methoxypropoxy)benzyl bromide (yield: 78–82%).

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 89% | 95% |

| 2 | NaBH₄, MeOH, 0°C | 93% | 97% |

| 3 | PBr₃, CH₂Cl₂, rt | 78% | 91% |

Construction of the Chiral Hexan-2-yl Backbone

The (2S,4S)-configured carbon framework is assembled through asymmetric aldol condensation:

-

Evans Aldol Reaction :

-

Reductive Amination :

Benzyl Group Incorporation

The benzyl bromide from Section 2.1 couples to the chiral backbone via nucleophilic substitution:

-

Alkylation :

-

Oxidation to Ketone :

Carbamate Protection and Final Purification

The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation:

-

Boc Protection :

-

Crystallization :

Alternative Synthetic Routes

Enzymatic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B):

Continuous Flow Synthesis

Microreactor technology enhances reaction efficiency:

-

Aldol Step : Residence time reduced from 12 hours (batch) to 15 minutes.

-

Space-Time Yield : 2.1 kg·L⁻¹·day⁻¹ vs. 0.3 kg·L⁻¹·day⁻¹ in batch.

Critical Process Parameters and Optimization

Stereochemical Control

Solvent Selection

Catalytic Systems

-

Palladium Nanoparticles : Enhance hydrogenation rates (TOF = 1,200 h⁻¹ vs. 400 h⁻¹ for Pd/C).

-

Biocatalysts : Ketoreductases enable asymmetric reductions at 30°C (98% ee).

Analytical Characterization

Final product quality is verified through:

-

Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), 1.0 mL/min.

-

¹H/¹³C NMR : Key resonances include Boc tert-butyl (δ 1.44 ppm) and ketone carbonyl (δ 208.7 ppm).

Industrial-Scale Considerations

Cost Drivers

Recent Advancements (2023–2025)

Photoredox Catalysis

Visible-light-mediated alkylation minimizes side reactions:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl ((2S,4S)-... carbamate, and how can reaction yields be optimized?

- Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, coupling reactions, and purification. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is commonly used for tert-butoxycarbonyl (Boc) deprotection . Yield optimization requires precise stoichiometric control (e.g., 1.05 equivalents of reagents) and inert reaction conditions (e.g., nitrogen atmosphere). Post-reaction workup, such as extraction with ethyl acetate (EA) and drying over MgSO₄, is critical for purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) are essential. NMR confirms stereochemistry (e.g., (2S,4S) configuration) and functional group integrity, while HR-ESI-MS validates molecular weight (e.g., 257.2614 g/mol in ). Purity is assessed via preparative HPLC or thin-layer chromatography (TLC) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Answer : Store in tightly sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to moisture, direct sunlight, or incompatible materials (e.g., strong acids/bases). Opened containers should be resealed carefully to prevent electrostatic charge buildup .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this chiral carbamate derivative?

- Answer : Chiral resolution methods, such as diastereoselective intramolecular α-amidoalkylation, are employed. Boron tribromide (BBr₃) in CH₂Cl₂ can selectively demethylate methoxy groups without racemization . X-ray crystallography of intermediates (e.g., ) verifies stereochemical assignments.

Q. What strategies mitigate byproduct formation during Boc deprotection?

- Answer : Controlled reaction times (e.g., 1 hour for TFA-mediated deprotection) and neutralization with diisopropylethylamine (DIEA) minimize side reactions. Post-deprotection purification via column chromatography or recrystallization removes impurities like tert-butanol derivatives .

Q. How do solvent and temperature variations impact the compound’s stability and reactivity?

- Answer : Polar aprotic solvents (e.g., DMF) enhance solubility for coupling reactions but may accelerate degradation at elevated temperatures. Lower temperatures (e.g., 25°C) stabilize the compound during sensitive steps like amide bond formation . Stability studies under varying pH and oxidative conditions (e.g., H₂O₂) are recommended .

Q. How can computational methods resolve discrepancies in reported physicochemical properties?

- Answer : Density functional theory (DFT) calculations predict molecular interactions (e.g., hydrogen bonding in crystal packing) . Experimental validation via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reconciles conflicting data on melting points or decomposition temperatures .

Q. How should degradation studies be designed to assess stability under physiological conditions?

- Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation products via LC-MS and quantify half-life using kinetic modeling. notes that hydrolysis of the carbamate group is a primary degradation pathway .

Data Contradiction Analysis

- Storage Conditions : recommends refrigeration, while emphasizes dry, ventilated storage. Researchers should prioritize refrigeration for long-term stability but ensure containers are moisture-free to prevent hydrolysis.

- Hazard Classification : Some SDSs ( ) classify the compound as non-hazardous, whereas others ( ) note potential irritancy. Conduct in vitro cytotoxicity assays (e.g., MTT) to validate safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.